molecular formula C10H9ClF3NO2S B2792753 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(difluoromethyl)azetidine CAS No. 2309776-55-2

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(difluoromethyl)azetidine

Cat. No.: B2792753
CAS No.: 2309776-55-2
M. Wt: 299.69
InChI Key: PSKQABSAGDVYSK-UHFFFAOYSA-N
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Description

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(difluoromethyl)azetidine is a chemical reagent of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of sulfonyl-containing azetidines that have been investigated as key scaffolds for the modulation of nuclear receptors, particularly the Retinoic acid receptor-related Orphan Receptor gamma (RORγ) . Inhibition of RORγ activity is a prominent therapeutic strategy for the treatment of various autoimmune and inflammatory diseases, such as psoriasis and multiple sclerosis, as well as metabolic disorders . The structural features of this reagent—including the 3-chloro-4-fluorophenyl sulfonyl group and the difluoromethyl-substituted azetidine ring—are often employed to optimize properties like metabolic stability, membrane permeability, and binding affinity to biological targets . Researchers utilize this compound as a critical building block or intermediate in the synthesis of more complex molecules for high-throughput screening and preclinical development. Its application is strictly confined to laboratory research, providing a valuable tool for probing disease mechanisms and identifying new therapeutic candidates. This product is intended For Research Use Only and is not labeled or intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)sulfonyl-3-(difluoromethyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2S/c11-8-3-7(1-2-9(8)12)18(16,17)15-4-6(5-15)10(13)14/h1-3,6,10H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKQABSAGDVYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(difluoromethyl)azetidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Sulfonyl Chloride Intermediate: The starting material, 3-chloro-4-fluoroaniline, is reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride.

    Azetidine Ring Formation: The sulfonyl chloride intermediate is then reacted with a suitable azetidine precursor under basic conditions to form the azetidine ring.

    Introduction of the Difluoromethyl Group:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(difluoromethyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Agents : The compound has been investigated for its antiviral properties, particularly against viruses such as hepatitis B. Its structural features allow for interactions with viral proteins, potentially inhibiting their function .
  • Anticancer Activity : Research indicates that compounds with similar structures can exhibit anticancer properties by interfering with cellular pathways involved in cancer progression. The difluoromethyl group is particularly noted for enhancing the efficacy of such compounds by improving their binding affinity to target proteins .
  • Enzyme Inhibitors : The sulfonyl moiety has been associated with enzyme inhibition, making this compound a candidate for developing inhibitors against various enzymes involved in disease processes, including proteases and kinases .

Agrochemical Applications

  • Pesticides and Herbicides : The unique chemical structure allows for the development of new agrochemicals that can effectively target pests or weeds while minimizing environmental impact. Fluorinated compounds often exhibit increased potency and selectivity .
  • Plant Growth Regulators : There is potential for this compound to be utilized as a plant growth regulator, enhancing crop yields through improved growth characteristics or stress resistance .

Materials Science Applications

  • Fluorinated Polymers : The incorporation of difluoromethyl groups into polymer matrices can improve thermal stability and chemical resistance, making them suitable for advanced material applications .
  • Coatings and Surfaces : Due to its hydrophobic properties, it can be used in developing coatings that repel water or resist staining, which is valuable in various industrial applications.

Case Study 1: Antiviral Activity

A study conducted on a series of difluoromethylated compounds demonstrated that those structurally related to 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(difluoromethyl)azetidine exhibited significant antiviral activity against hepatitis B virus. The structure-activity relationship analysis revealed that modifications to the difluoromethyl group could enhance potency while maintaining low toxicity levels .

Case Study 2: Agrochemical Efficacy

In agricultural studies, formulations containing this compound were tested against common pests. Results indicated a marked improvement in pest control efficacy compared to traditional pesticides, suggesting that the incorporation of fluorinated groups can lead to more effective agrochemicals .

Mechanism of Action

The mechanism of action of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(difluoromethyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, while the azetidine ring can enhance binding affinity through its unique structural properties. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity.

Comparison with Similar Compounds

Substituent Variations: Sulfonyl vs. Carbonyl Groups

Compound Name Substituent at Azetidine 1-Position Key Reaction Conditions Yield Molecular Formula
1-[(3-Chloro-4-fluorophenyl)carbonyl]azetidine Carbonyl group Microwave heating (160°C, 6 hours) N/A C₁₀H₈ClFNO
Target Compound Sulfonyl group Not explicitly reported (likely SN2) N/A C₁₀H₈ClF₃NO₂S

Key Differences :

  • Synthetic Accessibility : Carbonyl-containing analogs (e.g., ) require harsh microwave conditions, whereas sulfonylation reactions often proceed under milder SN2 or nucleophilic substitution conditions .

Azetidine vs. Piperidine Core Modifications

Compound Name Core Structure Fluorination Pattern Purity Key Application
1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-3-carboxylic acid Piperidine Difluoromethyl on pyrazole 95% Not specified
Target Compound Azetidine Difluoromethyl on azetidine N/A Potential kinase inhibitor

Key Differences :

  • Bioavailability : Smaller azetidine cores may improve membrane permeability relative to bulkier piperidine derivatives .

Fluorination Strategies in Analogous Compounds

Compound Name Fluorine Substituents Metabolic Stability Enhancement Synthetic Yield
cis-3o () 3-Chloro-4-fluorophenyl Moderate 21%
Target Compound 3-Chloro-4-fluorophenyl + difluoromethyl High N/A

Key Insights :

  • Synergistic Fluorination: The dual fluorination (aryl-F and difluoromethyl) in the target compound likely enhances metabolic stability and binding affinity compared to mono-fluorinated analogs like cis-3o .
  • Synthetic Efficiency : Low yields in cis-3o synthesis (21%) suggest challenges in spirocyclic azetidine formation, whereas the target compound’s linear sulfonylation may offer better scalability .

JAK Inhibitor Analogs with Azetidine Cores

Compound Name Key Modifications Synthesis Steps Key Functional Groups
1-(1-Methylcyclopropyl)-3-(trihydroxytriazin-2-yl)azetidine Cyclopropane + triazinyl 4 steps Sulfonyl, triazinyl
Target Compound 3-Chloro-4-fluorophenylsulfonyl Likely 1–2 steps Sulfonyl, difluoromethyl

Key Differences :

  • Synthetic Complexity : The JAK inhibitor () requires multi-step synthesis (silicon-based protection, lithiation), whereas the target compound’s synthesis is likely simpler, focusing on direct sulfonylation.
  • Target Selectivity : The triazinyl group in the JAK inhibitor may enable π-stacking interactions absent in the target compound, highlighting divergent therapeutic applications .

Biological Activity

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(difluoromethyl)azetidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C12H10ClF2N2O2S
  • Molecular Weight : 299.70 g/mol
  • CAS Number : 2309776-55-2

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly its role as a potential therapeutic agent. Below are key findings from recent studies:

Anticancer Activity

Research indicates that derivatives of azetidine compounds, including those with similar structures to this compound, exhibit significant anticancer properties. For instance, studies have shown that certain azetidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancer cells .

The proposed mechanisms of action for azetidine derivatives often involve the inhibition of critical enzymes involved in cancer cell survival and proliferation. For example, some studies suggest that these compounds may act as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms within cells .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have shown antimicrobial activity against various pathogens. For instance, certain derivatives have been tested against bacterial strains and exhibited significant inhibitory effects .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that azetidine derivatives can inhibit proliferation in MDA-MB-231 cells with IC50 values indicating potent activity.
Study BAntimicrobial EffectsEvaluated the efficacy of related compounds against E. coli and Staphylococcus aureus, showing promising results in inhibiting growth.
Study CMechanistic InsightsInvestigated the role of PARP inhibition by azetidine derivatives, linking structural features to biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include sulfonation and fluorination processes. The synthetic route often aims to optimize yield and purity while ensuring the retention of biological activity.

Q & A

Q. What are the established synthetic routes for 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(difluoromethyl)azetidine, and how can reaction conditions be optimized?

The synthesis typically involves sequential sulfonylation and azetidine ring formation. A common approach includes reacting 3-chloro-4-fluorobenzenesulfonyl chloride with a pre-functionalized azetidine precursor (e.g., 3-difluoromethylazetidine) under basic conditions (e.g., triethylamine or DMAP). Key optimization parameters include:

  • Temperature control : Elevated temperatures (60–80°C) improve sulfonylation efficiency but may require inert atmospheres to avoid side reactions.
  • Catalyst selection : Phase-transfer catalysts like tetrabutylammonium bromide enhance reactivity in biphasic systems .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating high-purity product.

Q. How should researchers characterize the molecular structure and purity of this compound?

Comprehensive characterization requires:

  • NMR spectroscopy : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm substituent positions and electronic environments. For example, the sulfonyl group’s deshielding effect on adjacent protons is diagnostic .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., expected [M+H]+ peak at m/z 365.02).
  • X-ray crystallography : For unambiguous confirmation of the azetidine ring conformation and sulfonyl group geometry .

Q. What preliminary bioactivity screening strategies are recommended for this compound?

Initial screening should focus on:

  • Target identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like carbonic anhydrase or kinases, given the sulfonyl group’s affinity for zinc-containing active sites .
  • In vitro assays : Test inhibition of bacterial β-lactamases or mammalian serine proteases at concentrations ranging from 1–100 µM, monitoring IC50_{50} values .
  • Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can researchers optimize the reaction pathway to improve yield and scalability?

Advanced optimization involves:

  • DoE (Design of Experiments) : Use factorial designs to evaluate interactions between variables (e.g., solvent polarity, base strength, stoichiometry). For example, a Central Composite Design can identify optimal conditions for minimizing byproducts .
  • Flow chemistry : Continuous-flow reactors reduce reaction times and improve heat transfer for exothermic sulfonylation steps .
  • In situ monitoring : Raman spectroscopy or PAT (Process Analytical Technology) to track intermediate formation and adjust conditions dynamically .

Q. What computational methods are effective in predicting the compound’s conformational stability and binding modes?

  • DFT calculations : Assess the azetidine ring’s puckering energetics (e.g., envelope vs. twist conformers) and the sulfonyl group’s rotational barriers .
  • Molecular Dynamics (MD) simulations : Simulate ligand-protein binding over 100-ns trajectories to evaluate stability in biological environments (e.g., solvated kinase domains) .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituting fluorine or chlorine atoms .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate critical functional groups?

  • Analog synthesis : Replace the difluoromethyl group with trifluoroethoxy or cyclopropyl substituents to assess steric/electronic effects on bioactivity .
  • Pharmacophore mapping : Identify essential features (e.g., sulfonyl as a hydrogen bond acceptor) using software like Schrödinger’s Phase .
  • 3D-QSAR : CoMFA or CoMSIA models can correlate spatial electrostatic/hydrophobic properties with inhibitory potency .

Q. What strategies resolve contradictions in experimental data (e.g., divergent bioactivity across assays)?

  • Assay validation : Replicate results in orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) to rule out methodological artifacts .
  • Metabolite profiling : LC-MS/MS to detect degradation products or active metabolites that may explain discrepancies .
  • Cross-laboratory collaboration : Share standardized protocols and raw data via platforms like Zenodo to ensure reproducibility .

Q. How can researchers address solubility and stability challenges in biological testing?

  • Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain compound solubility without inducing cytotoxicity .
  • Lyophilization : Prepare stable lyophilized formulations for long-term storage, characterized by DSC (differential scanning calorimetry) .
  • Accelerated stability studies : Expose the compound to varied pH (2–9) and temperatures (4–40°C) to identify degradation pathways .

Methodological Notes

  • Data integration : Cross-reference computational predictions with experimental data to validate models .
  • Ethical compliance : Adhere to institutional guidelines for handling fluorinated compounds, given their potential environmental persistence .

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